Product packaging for I-CBP 112(Cat. No.:)

I-CBP 112

Cat. No.: B1573860
M. Wt: 468.59
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

I-CBP 112 is a selective small-molecule inhibitor targeting the bromodomains of CREBBP (CBP) and EP300 (p300), two homologous histone acetyltransferases critical for chromatin remodeling and transcriptional regulation. Developed by the Structural Genomics Consortium (SGC), it exhibits IC50 values of 170 nM (CBP) and 625 nM (p300) in biochemical assays . Its molecular structure—(S)-1-(7-(3,4-dimethoxyphenyl)-9-((1-methylpiperidin-3-yl)methoxy)-2,3-dihydrobenzo[a][1,4]oxazepine-4(5H)-yl)propan-1-one—enables competitive binding to acetyl-lysine recognition pockets, disrupting interactions between CBP/p300 and acetylated histones or transcription factors .

Key findings include:

  • Downregulation of ABC transporters: At 10 µM, this compound suppresses mRNA and protein levels of ABCC1, ABCC3, ABCC4, ABCC5, and ABCC10 in MDA-MB-231 cells, sensitizing cancers to chemotherapy .
  • Synergy with metabolic therapies: Combined with arginine deprivation (e.g., ADI-PEG20), it enhances cell death in arginine-auxotrophic tumors by suppressing ASS1 expression .
  • Leukemia sensitization: Pretreatment with this compound reduces leukemia-initiating cells (LICs) in MLL-AF9+ AML models and potentiates BET inhibitor efficacy .

Properties

Molecular Formula

C27H36N2O5

Molecular Weight

468.59

Synonyms

(S)-1-(7-(3,4-dimethoxyphenyl)-9-((1-methylpiperidin-3-yl)methoxy)-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Bromodomain Inhibitors

Target Selectivity and Potency

The following table compares I-CBP 112 with structurally and functionally related inhibitors:

Compound Target(s) IC50 (nM) Selectivity Profile Key Applications Development Stage
This compound CBP, p300 170 (CBP), 625 (p300) Selective over BET family (BRD2/4), ATAD2, BAZ2B, PCAF, TRIM24 ABC transporter suppression, leukemia models Preclinical
SGC-CBP30 CBP, p300 ~30–100 Higher affinity for CBP vs. p300; minimal BET off-target activity MYC-driven cancers, immunotherapy synergy Preclinical
PFI-3 SMARCA4, SMARCA2, PBRM1 70–200 Non-BET bromodomains; no activity against CBP/p300 or BET proteins SWI/SNF complex studies Preclinical
RVX-208 BET (BRD2/3/4) 500–1,000 Pan-BET inhibitor; induces ApoA1 expression Cardiovascular disease, HDL modulation Phase II/III
OTX-015 BET (BRD2/3/4) 10–100 Clinical-stage BET inhibitor; suppresses oncogenes (MYC, BCL2) AML, glioblastoma Phase I/II
UNC1215 L3MBTL3 (MBT domains) 7–50 Non-bromodomain methyl-lysine reader; selective over other MBT proteins Polycomb-mediated gene silencing studies Preclinical
Key Observations:

CBP/p300 vs. BET Selectivity : Unlike pan-BET inhibitors (RVX-208, OTX-015), this compound and SGC-CBP30 specifically target CBP/p300 bromodomains, avoiding MYC-driven toxicity associated with BET inhibition .

Potency : SGC-CBP30 exhibits higher potency (IC50 ~30–100 nM) against CBP/p300 compared to this compound, but the latter shows broader ABC transporter downregulation .

Non-BET Targets: PFI-3 and UNC1215 target entirely distinct epigenetic readers (SWI/SNF, Polycomb), highlighting mechanistic diversity among bromodomain inhibitors .

Functional and Therapeutic Differences

  • Combination Therapies: this compound enhances arginine starvation (ADI-PEG20) and glutamine deprivation therapies by epigenetically silencing ASS1, a metabolic rescue enzyme . In contrast, BET inhibitors like OTX-015 primarily synergize with chemotherapeutics (e.g., doxorubicin) .
  • Structural Class: this compound belongs to a benzoxazepine-derived chemical class, distinct from the triazolopyridazine scaffold of SGC-CBP30 or the quinazolinone-based BET inhibitors .

Preparation Methods

Overview of I-CBP112 Synthesis

The synthesis of I-CBP112 is based on a benzo-oxazepine core structure, which was optimized through hit expansion and structure-activity relationship (SAR) studies to enhance CBP/p300 bromodomain binding affinity and selectivity. The compound acts as an acetyl-lysine mimetic, crucial for its inhibitory activity.

  • The synthetic route involves multi-step organic reactions to construct the benzo-oxazepine scaffold.
  • Key intermediates are prepared and purified before final assembly.
  • The final compound is isolated and purified using chromatographic techniques.
  • Detailed synthetic procedures and intermediates have been reported in primary literature but are often proprietary or described in supplementary materials of research articles.

Preparation Protocol and Solubility

Solubility and Stock Solution Preparation:

Parameter Details
Solubility in DMSO > 10 mM
Concentration Tips Warm at 37°C for 10 minutes or sonicate
Storage Conditions Below -20°C for several months
Typical Stock Solution Prepared in DMSO at >10 mM concentration
  • To prepare stock solutions for biological assays, I-CBP112 is dissolved in DMSO at concentrations exceeding 10 mM.
  • Warming the solution or ultrasonic bath treatment improves solubility.
  • Stock solutions are stable for months when stored frozen at -20°C or below.

Synthetic Route and Chemical Characterization

While the exact stepwise synthetic route is detailed in specialized publications (with synthesis and intermediates to be reported separately), key points include:

  • The benzo-oxazepine core is synthesized by cyclization reactions involving appropriate aromatic precursors.
  • Functional groups are introduced to mimic acetyl-lysine, critical for bromodomain binding.
  • The final compound is purified by chromatographic methods such as HPLC.
  • Characterization includes NMR, mass spectrometry, and crystallography to confirm structure and purity.

Crystallographic Data:

  • I-CBP112 forms a complex with CBP bromodomain, refined at 1.6 Å resolution.
  • The carbonyl group acts as an acetyl-lysine mimetic, forming key hydrogen bonds with conserved residues (e.g., N1168).
  • The binding mode includes an induced fit with movement of R1173 side chain, creating a pocket for the dimethoxyphenyl ring.

Quality Control and Analytical Data

Quality Control Aspect Description
Purity Assessment High-performance liquid chromatography (HPLC) and mass spectrometry
Structural Confirmation Nuclear Magnetic Resonance (NMR), X-ray crystallography
Binding Affinity Measurement Isothermal Titration Calorimetry (ITC), Biolayer Interferometry (BLI)
Selectivity Screening Temperature shift assays against 42 bromodomains
Dissociation Constants (K_d) CBP: ~151 nM; EP300: ~167 nM; BRD4 off-target: 5.6–20 μM
  • Purity is typically confirmed to be >95%.
  • Selectivity is demonstrated by minimal off-target binding to other bromodomains, with the most significant off-target being BRD4 at much weaker affinity.

Research Findings on Preparation and Application

  • The preparation method ensures that I-CBP112 is suitable for in vitro and in vivo studies.
  • The compound’s solubility and stability parameters are critical for reproducible biological activity.
  • The compound has been used in cell culture experiments at concentrations ranging from 0.1 to 10 μM, with incubation times of 48 to 72 hours.
  • In animal models, I-CBP112 is administered at 5 μM for 3 days to study leukemia models.

Concluding Remarks

The preparation of I-CBP112 involves advanced synthetic organic chemistry to produce a highly selective bromodomain inhibitor with well-characterized binding properties. Proper solubilization and storage protocols are essential for maintaining compound integrity for biological applications. The compound’s detailed structural characterization and quality control ensure its reliability in research settings, particularly in leukemia therapy studies.

Q & A

Q. What is the molecular mechanism of I-CBP 112 in modulating CBP/p300 bromodomain activity?

this compound acts as a competitive inhibitor of acetyl-lysine binding to the bromodomains of CBP/p300, disrupting protein-protein interactions critical for transcriptional co-activation. Methodologically, target engagement can be validated via fluorescence polarization assays or Western blot analysis of downstream effectors (e.g., reduced PCNA and CDK4 expression in treated cells) .

Q. How should researchers determine the inhibitory concentration (IC50) of this compound in leukemia models?

Standard protocols involve cell viability assays (e.g., MTT or CellTiter-Glo) across a concentration gradient (e.g., 0.1–100 µM). For leukemia cells, an IC50 of 5.5 ± 1.1 µM was reported when used alone, but synergistic effects with chemotherapy agents (e.g., doxorubicin) reduce IC50 to nanomolar ranges . Include triplicate measurements and statistical validation (e.g., ANOVA with post-hoc tests).

Q. What experimental controls are essential when studying this compound-induced apoptosis?

Use caspase-3/7 activity assays (fluorometric) with positive controls (e.g., staurosporine) and negative controls (vehicle-treated cells). Ensure normalization to total protein content. Evidence from fluorescence caspase assays shows dose- and time-dependent activation, peaking at 48 hours post-treatment .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported IC50 values of this compound across studies?

Variations arise from differences in cell lines, assay conditions, and combinatorial treatments. For instance, standalone IC50 in leukemia cells (5.5 µM) contrasts sharply with sub-micromolar values observed in combination therapies (e.g., 0.0003 µM with doxorubicin) . Address this by standardizing assay protocols (e.g., serum concentration, incubation time) and validating with orthogonal methods (e.g., flow cytometry for apoptosis).

Q. What methodological strategies optimize the synergistic effects of this compound with chemotherapy agents?

Preclinical studies recommend sequential dosing: administer this compound 24 hours prior to chemotherapy to downregulate ABC transporters (e.g., via qPCR or Western blot). This sequence reduces drug efflux, as shown in cisplatin combination studies where IC50 decreased from 12.8 µM to 0.15 µM . Include dose-response matrices and Chou-Talalay synergy analysis.

Q. How can chromatin structural changes induced by this compound be quantified and interpreted?

Employ high-resolution microscopy (e.g., SEM or confocal imaging) to assess chromosomal condensation/fragmentation. Pair with histone modification markers (e.g., H3K27ac reduction via Western blot) to link structural changes to transcriptional repression . Use image analysis software (e.g., ImageJ) for quantitative metrics.

Q. What statistical approaches are robust for analyzing contradictory data in this compound studies?

For conflicting results (e.g., variable protein expression in Western blots), apply mixed-effects models to account for batch variability. Use meta-analysis frameworks to aggregate data from independent replicates, as demonstrated in caspase-3/7 activity time-course experiments .

Methodological Guidelines

  • Experimental Reproducibility : Document lot numbers of this compound, storage conditions (-20°C), and solvent (DMSO concentration ≤0.1%) to mitigate batch variability .
  • Data Presentation : Include raw data tables (e.g., IC50 ± SEM) and normalized fold-changes in figures. For Western blots, provide uncropped images and densitometry ratios .
  • Ethical Considerations : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies involving animal models or primary cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.